molecular formula C4H6O2 B562083 2-Butyne-1,4-diol-(1,1,4,4)-d4 CAS No. 688790-78-5

2-Butyne-1,4-diol-(1,1,4,4)-d4

Cat. No.: B562083
CAS No.: 688790-78-5
M. Wt: 90.114
InChI Key: DLDJFQGPPSQZKI-KHORGVISSA-N
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Description

2-Butyne-1,4-diol-(1,1,4,4)-d4 is a deuterated form of 2-Butyne-1,4-diol, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Scientific Research Applications

2-Butyne-1,4-diol-(1,1,4,4)-d4 has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required.

Mechanism of Action

The selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) is important for chemical industries . In this work, a low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach, and the as-obtained catalyst exhibited an excellent selectivity (∼96%) for BED with a high conversion of 96% for BYD .

Safety and Hazards

1,4-Butynediol is corrosive and irritates the skin, eyes, and respiratory tract . It is recommended to handle it with personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves .

Future Directions

The selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol is a significant process in chemical industries . Future research could focus on improving the efficiency of this process and exploring new applications of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4 typically involves the deuteration of 2-Butyne-1,4-diol. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O).

Chemical Reactions Analysis

Types of Reactions: 2-Butyne-1,4-diol-(1,1,4,4)-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

    2-Butyne-1,4-diol: The non-deuterated form of the compound.

    2-Butene-1,4-diol: A similar compound with a double bond instead of a triple bond.

    1,4-Butanediol: A saturated analog with no multiple bonds.

Comparison:

    2-Butyne-1,4-diol-(1,1,4,4)-d4: is unique due to its isotopic labeling, which provides distinct advantages in tracing and analytical studies.

    2-Butyne-1,4-diol: shares similar chemical properties but lacks the isotopic labeling.

    2-Butene-1,4-diol: and differ in their bonding and reactivity, with the former having a double bond and the latter being fully saturated.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,1,4,4-tetradeuteriobut-2-yne-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDJFQGPPSQZKI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#CC([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661849
Record name (~2~H_4_)But-2-yne-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688790-78-5
Record name (~2~H_4_)But-2-yne-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

To a solution of butyne-1,4-diol (5 g, 58 mmol) in dry THF at room temperature (RT) was added portion-wise sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol). After 4.3 hr, acetyl chloride (4.12 mL, 58 mmol) was added. After stirring at RT for 22 hr, the mixture was concentrated under reduced pressure. The residue was concentrated twice from toluene before purification on silica gel using ethyl acetate/dichloromethane (1:3) as eluent to give 2-Butyne-1,4-diol, monoacetate as an oil in 49% yield. 1H NMR (DMSO-d6) δ 5.23 (1H, bs), 4.70 (2H, t, J=1.8 Hz), 4.09 (2H, s), 2.03 (3H, s).
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